

literature review of 4-Ethyl-2,2,4-trimethylhexane research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Ethyl-2,2,4-trimethylhexane**

Cat. No.: **B14543142**

[Get Quote](#)

In-Depth Technical Guide: 4-Ethyl-2,2,4-trimethylhexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-2,2,4-trimethylhexane is a highly branched aliphatic alkane with the chemical formula $C_{11}H_{24}$. As a saturated hydrocarbon, it is a nonpolar organic compound. This technical guide provides a comprehensive review of the available scientific literature on **4-Ethyl-2,2,4-trimethylhexane**, focusing on its chemical and physical properties, synthesis methodologies, and typical reactions. Due to the limited specific research available on this particular isomer, this guide also draws upon general principles and experimental data for closely related highly branched alkanes.

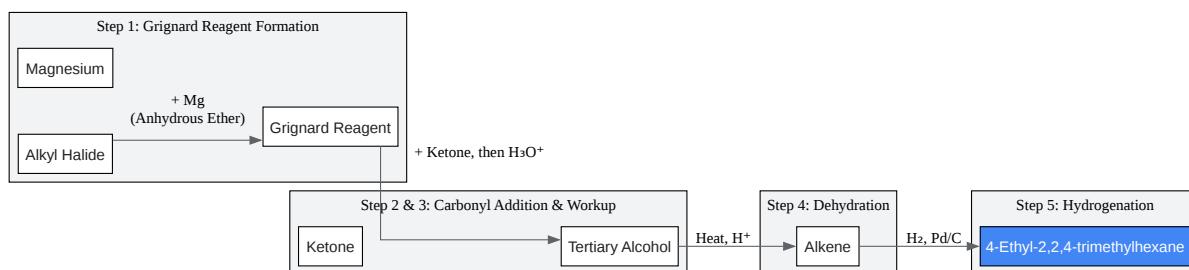
Chemical and Physical Properties

The structural arrangement of **4-Ethyl-2,2,4-trimethylhexane**, featuring a hexane backbone with an ethyl group and three methyl groups at the 2 and 4 positions, results in specific physical characteristics. A summary of its key properties is presented in the table below.

Property	Value	Source
Molecular Formula	C ₁₁ H ₂₄	[1]
Molar Mass	156.31 g/mol	[1] [2]
Boiling Point	~178 °C	
Density	~0.767 g/mL at room temperature	
Refractive Index	~1.431	
SMILES	CCC(C)(CC)CC(C)(C)C	[1]
InChIKey	YFQDCXGMLYJDSG-UHFFFAOYSA-N	[1] [2]
CAS Number	61868-75-5	[1] [3]

Synthesis of 4-Ethyl-2,2,4-trimethylhexane

The synthesis of highly branched alkanes like **4-Ethyl-2,2,4-trimethylhexane** is not commonly detailed in readily available literature, suggesting it is not a primary target for synthesis in academic or pharmaceutical research. However, general synthetic routes for such compounds can be inferred from established organic chemistry principles.


General Synthesis Approach: Grignard Reaction

A plausible laboratory-scale synthesis would involve a Grignard reaction, a common method for forming carbon-carbon bonds. This multi-step process would be followed by dehydration and hydrogenation.

Experimental Protocol:

- **Grignard Reagent Formation:** An appropriate alkyl halide (e.g., an ethyl or propyl halide) is reacted with magnesium metal in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) to form the Grignard reagent.

- **Carbonyl Addition:** The Grignard reagent is then reacted with a suitable ketone that possesses the required carbon skeleton. For **4-Ethyl-2,2,4-trimethylhexane**, a potential starting ketone could be 2,2-dimethyl-4-hexanone. The nucleophilic Grignard reagent attacks the electrophilic carbonyl carbon of the ketone.
- **Acidic Workup:** The resulting magnesium alkoxide intermediate is treated with a weak acid (e.g., aqueous ammonium chloride) to protonate the alkoxide and yield a tertiary alcohol.
- **Dehydration:** The tertiary alcohol is then dehydrated to form an alkene. This is typically achieved by heating with a strong acid catalyst such as sulfuric acid or phosphoric acid.
- **Hydrogenation:** The final step is the hydrogenation of the alkene to the desired alkane. This is carried out using a catalyst, commonly palladium on carbon (Pd/C), in the presence of hydrogen gas.

[Click to download full resolution via product page](#)

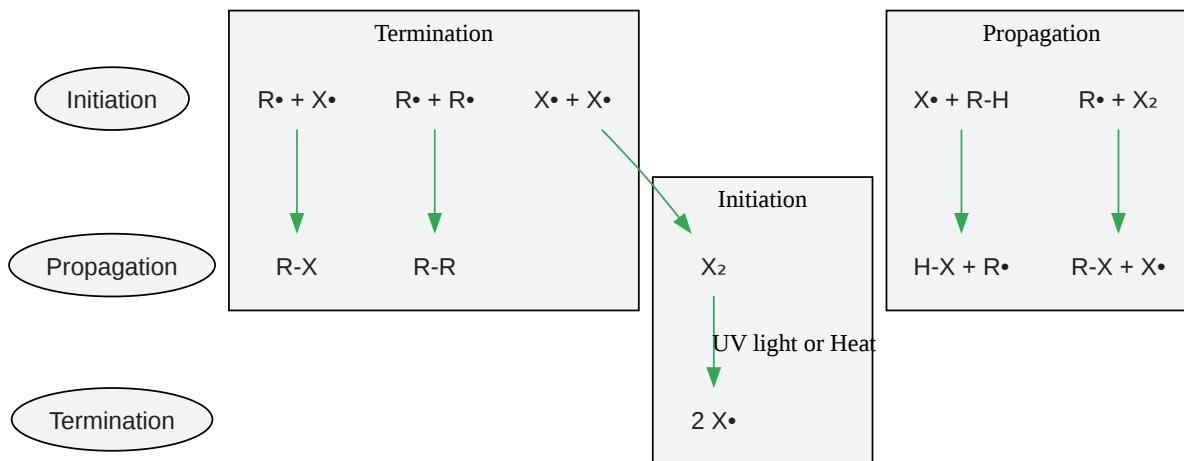
General synthetic workflow for a highly branched alkane.

Reactions of 4-Ethyl-2,2,4-trimethylhexane

As a saturated alkane, **4-Ethyl-2,2,4-trimethylhexane** exhibits low reactivity. Its reactions are characteristic of alkanes and generally require significant energy input, such as high temperatures or UV light, to proceed.[4]

Combustion

In the presence of sufficient oxygen, **4-Ethyl-2,2,4-trimethylhexane** will undergo complete combustion to produce carbon dioxide and water, releasing a significant amount of energy.[4]


Reaction: $2 \text{C}_{11}\text{H}_{24}(\text{l}) + 35 \text{O}_2(\text{g}) \rightarrow 22 \text{CO}_2(\text{g}) + 24 \text{H}_2\text{O}(\text{g}) + \text{Heat}$

Halogenation

Halogenation of **4-Ethyl-2,2,4-trimethylhexane** can occur in the presence of UV light or at high temperatures.[4] This free-radical substitution reaction is typically non-selective and can lead to a mixture of mono- and poly-halogenated products.

Experimental Protocol (General):

- Reactant Mixture: Liquid **4-Ethyl-2,2,4-trimethylhexane** is placed in a reaction vessel.
- Halogen Introduction: A halogen, such as chlorine (Cl_2) or bromine (Br_2), is bubbled through the alkane.
- Initiation: The reaction mixture is exposed to UV light or heated to a high temperature to initiate the formation of halogen radicals.
- Propagation: The halogen radicals abstract hydrogen atoms from the alkane, forming an alkyl radical. This radical then reacts with a halogen molecule to form the halogenated alkane and a new halogen radical, continuing the chain reaction.
- Termination: The reaction terminates when radicals combine.
- Product Separation: The resulting mixture of products is typically separated by fractional distillation.

[Click to download full resolution via product page](#)

Free-radical halogenation reaction mechanism.

Catalytic Cracking and Reforming

In industrial applications, particularly in petroleum refining, branched alkanes like **4-Ethyl-2,2,4-trimethylhexane** can undergo catalytic cracking and reforming. These processes are used to produce smaller, more valuable hydrocarbons, such as those found in gasoline.

- Catalytic Cracking: This process involves breaking the C-C bonds of larger hydrocarbons at high temperatures and in the presence of a catalyst (e.g., zeolites) to form smaller alkanes and alkenes.
- Catalytic Reforming: This process involves the structural rearrangement (isomerization) of alkanes to produce more highly branched isomers, which have higher octane ratings.

Spectroscopic Data

Detailed, experimentally derived spectroscopic data (NMR, Mass Spectrometry, IR) for **4-Ethyl-2,2,4-trimethylhexane** is not readily available in public research literature. However, expected

spectral characteristics can be predicted based on its structure.

- ^1H NMR: The proton NMR spectrum would be complex, showing multiple signals in the aliphatic region (typically 0.8-1.5 ppm) corresponding to the different types of methyl and methylene protons in the molecule. The integration of these signals would correspond to the number of protons of each type.
- ^{13}C NMR: The carbon NMR spectrum would show distinct signals for each chemically non-equivalent carbon atom.
- Mass Spectrometry: Electron ionization mass spectrometry would likely result in significant fragmentation of the molecular ion. Common fragments would correspond to the loss of methyl (CH_3) and ethyl (C_2H_5) groups.

Conclusion

4-Ethyl-2,2,4-trimethylhexane is a highly branched C_{11} alkane whose properties are largely defined by its structure. While specific, in-depth research on this particular isomer is scarce in the public domain, its synthesis and reactivity can be understood through the well-established principles of alkane chemistry. The primary reactions it undergoes are combustion and free-radical halogenation, typical for a saturated hydrocarbon. Its relevance is likely confined to its presence as a component in complex hydrocarbon mixtures such as fuels and lubricants, where its high degree of branching can influence properties like octane rating and viscosity. Further research would be required to elucidate any unique properties or potential applications of this specific molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Ethyl-2,2,4-trimethylhexane | $\text{C}_{11}\text{H}_{24}$ | CID 23556168 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 4-ethyl-2,2,4-trimethylhexane [stenutz.eu]

- 3. 4-ethyl-2,2,4-trimethylhexane | CAS#:61868-75-5 | Chemsr [chemsrc.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [literature review of 4-Ethyl-2,2,4-trimethylhexane research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14543142#literature-review-of-4-ethyl-2-2-4-trimethylhexane-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com